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Compound of Interest

Compound Name: Fukugetin

Cat. No.: B10819961

An In-depth Analysis of the Nuclear Magnetic Resonance and Mass Spectrometry Data of the
Bioactive Biflavonoid Fukugetin (Morelloflavone)

This technical guide provides a comprehensive overview of the spectroscopic data for
Fukugetin, a naturally occurring biflavonoid also known as Morelloflavone. The information
presented is curated for researchers, scientists, and professionals in the field of drug
development who are interested in the structural elucidation and analytical characterization of
this potent bioactive compound. This document summarizes key quantitative data from Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, details the experimental
protocols for these techniques, and provides a visual representation of the general analytical
workflow.

Introduction to Fukugetin (Morelloflavone)

Fukugetin is a biflavonoid consisting of a naringenin moiety linked to a luteolin moiety. It is
primarily isolated from plants of the Garcinia genus. Possessing a complex and
stereochemically rich structure, detailed spectroscopic analysis is crucial for its unambiguous
identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
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NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For

Fukugetin, which exists as a mixture of two slowly interconverting atropisomers at room

temperature, NMR spectra can be complex, often showing two sets of signals for the major and

minor conformers. The data presented below is for the major conformer in two common
deuterated solvents, Dimethyl Sulfoxide-d6 (DMSO-d6) and Acetone-d6.

'H NMR Spectroscopic Data

Table 1: *H NMR Chemical Shift Data (& in ppm, J in Hz) for Fukugetin (Major Conformer)

Position Acetone-d6 DMSO-d6
H-2 5.86 (d, 12.1) 5.92 (d, 12.0)
H-3 4.99 (d, 12.1) 4.92 (d, 12.0)
H-6 6.02 (s) 5.90 (s)

H-8 6.02 (s) 5.90 (s)

H-2' 7.24 (d, 8.3) 7.18 (d, 8.5)
H-3' 6.53 (d, 8.3) 6.69 (d, 8.5)
H-5' 6.53 (d, 8.3) 6.69 (d, 8.5)
H-6' 7.24 (d, 8.3) 7.18 (d, 8.5)
H-3" 6.47 (s) 6.45 (s)

H-6" 6.30 (s) 6.20 (s)

H-2" 7.50 (s) 7.42 (s)

H-5" 7.02 (d, 8.4) 6.85 (d, 8.3)
H-6"" 7.52 (d, 8.4) 7.39 (dd, 8.3, 2.1)

3C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shift Data (& in ppm) for Fukugetin (Major Conformer)
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Position Acetone-d6 DMSO-d6
C-2 80.1 79.4
C-3 47.9 47.1
C-4 198.3 197.8
C-4a 102.0 101.9
C-5 164.7 164.2
C-6 96.7 96.1
C-7 167.8 167.3
C-8 95.8 95.2
C-8a 163.4 162.9
Cc-1 130.0 129.5
Cc-2 128.9 128.5
C-3 115.8 115.3
c-4 158.1 157.6
C-5' 115.8 115.3
C-6' 128.9 128.5
c-2" 164.8 164.3
c-3" 103.1 102.6
c-4" 182.6 182.1
C-4a" 104.1 103.6
Cc-5" 161.9 161.4
C-6" 99.1 98.6
c-r" 164.1 163.6
c-8" 105.1 104.6

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

C-8a" 157.9 157.4
c-1" 122.0 121.5
c-2" 1141 113.6
c-3" 145.9 1454
c-4™ 148.6 148.1
Cc-5" 116.2 115.7
C-6' 119.4 118.9

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering insights into its structure.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Fukugetin

lonization

lon Observed m/z Calculated m/z Formula
Mode
ESI- [M-H]~ 555.0882 555.0871 C30H19011

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Fukugetin ([M-H]")

Precursor lon (m/z)

Fragment lons (m/z)

Proposed Neutral Loss

C7H40s (Retro-Diels-Alder

555.09 435.06 ,
fragmentation)
CsHeO4 (Retro-Diels-Alder
555.09 407.07 _
fragmentation)
C15H90Os (Cleavage of the
555.09 285.04 . _
interflavanoid bond)
C15H904 (Cleavage of the
555.09 269.05

interflavanoid bond)
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for Fukugetin, based on common practices for flavonoid analysis.

NMR Spectroscopy

Sample Preparation: A sample of isolated Fukugetin (typically 1-5 mg) is dissolved in
approximately 0.5 mL of deuterated solvent (e.g., DMSO-d6 or Acetone-d6) in a 5 mm NMR
tube.

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer,
typically operating at a proton frequency of 400 MHz or higher.

H NMR Acquisition:

o Pulse Program: A standard single-pulse experiment is used.

o Spectral Width: Approximately 12-16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16 to 64 scans, depending on the sample concentration.
13C NMR Acquisition:

o Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

[e]

Spectral Width: Approximately 200-240 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance and

o

sensitivity of the 13C nucleus.
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o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak (DMSO-d6: 6H 2.50, 8C 39.52; Acetone-d6: 6H 2.05, 5C 29.84, 206.26).

Mass Spectrometry

o Sample Preparation: A dilute solution of Fukugetin is prepared in a suitable solvent, such as
methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia
to aid ionization.

¢ Instrumentation: High-resolution mass spectra are typically acquired on a Quadrupole Time-
of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray lonization
(ESI) source.

o ESI-MS Acquisition (Negative lon Mode):

o

lon Source: Electrospray lonization (ESI).

[¢]

Polarity: Negative.

[e]

Capillary Voltage: 3.0-4.5 kV.

[e]

Nebulizer Gas (N2): 1-2 Bar.

(¢]

Drying Gas (N2): 6-10 L/min at 180-220 °C.

[¢]

Mass Range: m/z 100-1000.

o ESI-MS/MS Acquisition:

[e]

Precursor lon Selection: The [M-H]~ ion (m/z 555.09) is isolated in the quadrupole.

o

Collision Gas: Argon or Nitrogen.

[¢]

Collision Energy: Ramped or set at specific voltages (e.g., 15-40 eV) to induce
fragmentation.

[¢]

Data Acquisition: The fragment ions are analyzed in the TOF or Orbitrap mass analyzer.
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Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like Fukugetin.
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Caption: Workflow for the isolation and spectroscopic characterization of Fukugetin.
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 To cite this document: BenchChem. [Spectroscopic Profile of Fukugetin: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819961#spectroscopic-data-of-fukugetin-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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